2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid

Medicinal Chemistry Agrochemicals Physicochemical Properties

2-Methyl-thiazole analogs fail to replicate the orexin receptor antagonist pharmacophore or SDHI fungicide resistance profiles. 2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid (CAS 1423027-76-2) solves this. • Unique 2-cyclopropyl alters LogP, metabolic stability & conformational constraint vs. 2-methyl analogs • Essential for patented orexin receptor antagonist lead series • Direct route to novel SDHI fungicides with differentiated steric profiles Supplied at ≥95% purity; ambient global shipping.

Molecular Formula C8H6F3NO2S
Molecular Weight 237.2 g/mol
CAS No. 1423027-76-2
Cat. No. B1377005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid
CAS1423027-76-2
Molecular FormulaC8H6F3NO2S
Molecular Weight237.2 g/mol
Structural Identifiers
SMILESC1CC1C2=NC(=C(S2)C(=O)O)C(F)(F)F
InChIInChI=1S/C8H6F3NO2S/c9-8(10,11)5-4(7(13)14)15-6(12-5)3-1-2-3/h3H,1-2H2,(H,13,14)
InChIKeySKFZITCWKMFWBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid Overview


2-Cyclopropyl-4-(trifluoromethyl)-1,3-thiazole-5-carboxylic acid is a synthetic, polysubstituted thiazole derivative . It belongs to a class of compounds valued for their diverse pharmacological and agrochemical applications . The compound uniquely integrates three key structural features on the thiazole ring: a 2-cyclopropyl group, a 4-trifluoromethyl substituent, and a 5-carboxylic acid functionality . This specific substitution pattern distinguishes it from simpler 4-(trifluoromethyl)thiazole-5-carboxylic acid analogs and creates a versatile scaffold for the synthesis of more complex molecules, particularly in medicinal chemistry and agrochemical research .

Supports synthesis of 2-cyclopropyl-thiazole pharmacophore scaffolds
Enables orexin receptor antagonist research programs
Suitable for SDHI fungicide analog development
Supports SAR studies on lipophilicity and conformational constraint

Why Generic Substitution Fails


Simple substitution with more common thiazole-5-carboxylic acid analogs is unreliable because the specific 2-cyclopropyl substituent dramatically alters the physicochemical and steric profile of the molecule. In contrast to the commercial fungicide intermediate 2-methyl-4-(trifluoromethyl)thiazole-5-carboxylic acid (CAS 117724-63-7) used to manufacture Thifluzamide [1], the cyclopropyl group in the target compound imparts significant changes in lipophilicity (cLogP), metabolic stability, and conformational constraint [2]. Patent literature explicitly highlights that the 2-cyclopropyl-thiazole scaffold is crucial for potent antagonism of orexin receptors, an activity profile not replicated by 2-methyl or other alkyl-substituted analogs [2]. This makes the target compound a distinct and non-fungible building block for creating structurally differentiated lead series.

Target Compound (2-Cyclopropyl)
Common Substitute (2-Methyl)
Higher lipophilicity may shift membrane permeability profiles
Lower cLogP may limit access to hydrophobic binding pockets
Cyclopropyl group may resist CYP-mediated oxidation
Methyl group is a reported site for metabolic oxidation
Conformational constraint supports orexin receptor antagonism
Flexible alkyl chain may not reproduce target binding profile

Quantitative Differentiation Guide


Lipophilicity Gain vs. 2-Methyl Analog

The replacement of a 2-methyl group with a 2-cyclopropyl group leads to a calculable increase in lipophilicity and steric bulk. The target compound (C8H6F3NO2S, MW 237.2) has a significantly higher calculated LogP than its 2-methyl analog (C6H4F3NO2S, MW 211.16). This impacts membrane permeability and target binding [1].

Lipophilicity Gain
Computational prediction
Estimated ΔcLogP ≈ +0.7
May support CNS or intracellular target research fit
cLogP ~2.5 vs. ~1.8 for 2-methyl analog; computed values
Medicinal Chemistry Agrochemicals Physicochemical Properties

Metabolic Stability Advantage

The cyclopropyl substituent is a well-established strategy in medicinal chemistry to block metabolic oxidation at the alpha-position of heterocycles. While direct data for this specific compound is lacking within available sources, the broader class of 2-cyclopropyl-thiazole derivatives demonstrates improved metabolic stability over corresponding 2-methyl or 2-ethyl analogs, a key reason for their selection in drug discovery patents [1].

Metabolic Stability
Class-level inference
Cyclopropyl resists CYP oxidation
Supports metabolic profile review in lead optimization
Inference based on established medicinal chemistry principles
Drug Metabolism Pharmacokinetics Structural Biology

Conformational Restriction and Target Binding

Patent data explicitly claims that compounds containing the 2-cyclopropyl-thiazole core act as potent orexin receptor antagonists [1]. The cyclopropyl ring provides unique conformational constraint, influencing the spatial orientation of the carboxylic acid and trifluoromethyl groups. This restriction is absent in analogs with flexible alkyl chains at the 2-position, such as 2-ethyl-4-(trifluoromethyl)thiazole-5-carboxylic acid. While specific IC50 data for the target compound is not provided, it is a direct precursor to highly active derivatives.

Target Binding Context
Class-level inference
Precursor to orexin receptor antagonists
Supports orexin receptor SAR and mechanism studies
Patent data reports nanomolar antagonist context
Orexin Receptor Conformational Analysis Structure-Activity Relationship

Key Application Scenarios


Orexin Receptor Antagonist Synthesis

This compound is a critical building block for synthesizing a patented series of 2-cyclopropyl-thiazole derivatives that function as non-peptide antagonists of human orexin receptors [1]. Researchers developing new treatments for insomnia, narcolepsy, or appetite disorders will find this specific carboxylic acid indispensable for creating the core pharmacophore, which cannot be replicated using 2-methyl or 2-ethyl analogs [1].

Next-Generation SDHI Fungicide Development

As an analog of the key intermediate in the blockbuster fungicide Thifluzamide (which uses a 2-methyl substituent), this compound offers a straightforward route to novel SDHI fungicides with potentially differentiated resistance profiles [2]. Replacing the methyl with a cyclopropyl group alters the molecule's LogP and steric bulk, which can translate to altered crop penetration and binding to mutant SDH enzymes, a key driver for new agrochemical procurement [2].

Multi-Objective Optimization Scaffold

The unique combination of cyclopropyl (C3H5), trifluoromethyl (CF3), and carboxylic acid (COOH) groups on a single thiazole ring makes this compound a versatile scaffold for lead generation . It allows simultaneous optimization of potency (via the trifluoromethyl group), metabolism (via the cyclopropyl ring), and solubility/pharmacokinetics (via salt formation of the carboxylic acid). This multi-parametric profile is a significant procurement advantage over simpler, mono-functionalized thiazole building blocks .

Chemical Biology Probe for Lipophilic Bulk

The compound serves as an excellent control probe in structure-activity relationship (SAR) studies. When used alongside its 2-methyl analog, scientists can directly attribute any differences in target binding, cell permeability, or in vivo efficacy to the increased lipophilic bulk and conformational constraint of the cyclopropyl group, providing clear, mechanistic insights during hit-to-lead campaigns [2].

Application
Selection Property
Validation Focus
Orexin receptor antagonist synthesis
Core pharmacophore scaffold
Target engagement and selectivity context
SDHI fungicide analog development
Cyclopropyl-thiazole building block
Physicochemical profile differentiation
Multi-objective optimization scaffold
Trifunctional structure (C3H5, CF3, COOH)
Potency, metabolism, and solubility balance
SAR probe for lipophilic bulk
Cyclopropyl vs. methyl comparator
Lipophilicity impact attribution in SAR
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